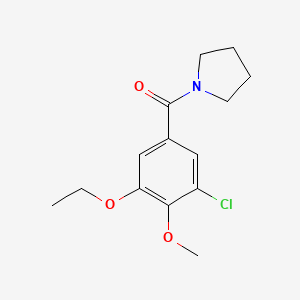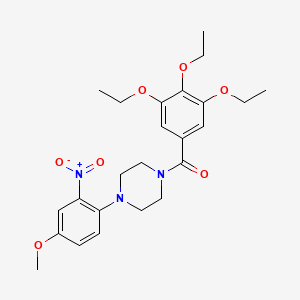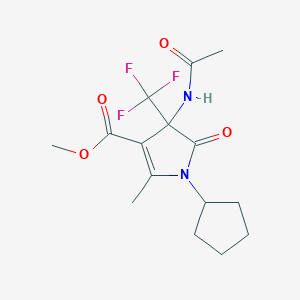
1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine
説明
1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine, also known as CEMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CEMP is a member of the pyrrolidine class of compounds and is structurally similar to other pyrrolidine-based drugs such as piracetam and aniracetam.
作用機序
The exact mechanism of action of 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine is not fully understood. However, it is believed to act as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine has been shown to enhance cognitive function in animal models, including memory consolidation and retrieval. It has also been found to possess anticonvulsant and anti-inflammatory properties. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine.
実験室実験の利点と制限
One of the main advantages of using 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine in lab experiments is its ability to enhance cognitive function in animal models. This makes it a useful tool for studying learning and memory processes. However, one limitation of using 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine. One possible direction is to investigate its potential as a treatment for cognitive impairments associated with various diseases such as Alzheimer's disease and schizophrenia. Another direction is to explore its potential as a lead compound for the development of novel drugs with improved cognitive-enhancing properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine and its biochemical and physiological effects.
科学的研究の応用
1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine has been studied extensively for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine has been shown to exhibit cognitive-enhancing effects in animal models. In pharmacology, 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine has been found to possess anticonvulsant and anti-inflammatory properties. In medicinal chemistry, 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine has been used as a lead compound for the development of novel drugs for the treatment of various diseases.
特性
IUPAC Name |
(3-chloro-5-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-3-19-12-9-10(8-11(15)13(12)18-2)14(17)16-6-4-5-7-16/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXVXZBEUUXOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N2CCCC2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167426.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4167441.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide](/img/structure/B4167448.png)
![1-{2-[3-(1-azepanyl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B4167453.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B4167463.png)
![1-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)-1-propanone dihydrochloride](/img/structure/B4167467.png)
![N-(2-methylphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4167473.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4167477.png)



![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4167511.png)
![5-butyl-4-methyl-6-[3-(methylthio)-1H-diaziren-1-yl]-2-pyrimidinamine](/img/structure/B4167514.png)